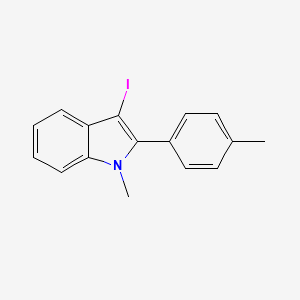
3-Iodo-1-methyl-2-P-tolyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-methyl-2-P-tolyl-1H-indole is an indole derivative that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a P-tolyl group at the second position of the indole ring. The molecular formula of this compound is C16H14IN, and it has a molecular weight of 347.19 g/mol .
Méthodes De Préparation
The synthesis of 3-Iodo-1-methyl-2-P-tolyl-1H-indole typically involves Sonogashira coupling and electrophilic cyclization reactions. The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by electrophilic cyclization to form the indole ring. The yields for these reactions are generally high, with reported yields of 70%, 68%, and 67% for similar indole derivatives .
Analyse Des Réactions Chimiques
3-Iodo-1-methyl-2-P-tolyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
3-Iodo-1-methyl-2-P-tolyl-1H-indole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Iodo-1-methyl-2-P-tolyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, as an electrocatalyst, it facilitates the oxidation of glucose by providing a surface for the reaction to occur. This process involves the transfer of electrons from glucose to the catalyst, resulting in the production of electrical energy .
Comparaison Avec Des Composés Similaires
3-Iodo-1-methyl-2-P-tolyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Iodo-1-methyl-2-phenyl-1H-indole: This compound has a phenyl group instead of a P-tolyl group at the second position.
2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole: This compound has a 2,5-dimethylphenyl group at the second position instead of a P-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H14IN |
|---|---|
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
3-iodo-1-methyl-2-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H14IN/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18(16)2/h3-10H,1-2H3 |
Clé InChI |
SFTSUJMQXFMWSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















